Ethyl 4-(2-methylphenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2-methylphenyl)-3-oxobutanoate, also known as ethyl 4-acetyl-2-methylphenylacetate, is a chemical compound that belongs to the family of aromatic esters. It has a molecular formula of C14H16O3 and a molecular weight of 232.28 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis of Diverse Chemical Structures
Ethyl 4-(2-methylphenyl)-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of chemical structures. For instance, it is used in the synthesis of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, it facilitates the production of pyrazole derivatives, as demonstrated by the synthesis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing its role in creating compounds with potential applications in medicinal chemistry (Naveen et al., 2021).
Antimicrobial and Antioxidant Properties
Research has also explored the antimicrobial and antioxidant properties of compounds synthesized from Ethyl 4-(2-methylphenyl)-3-oxobutanoate. A study on Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate revealed its potential in antimicrobial activity, underscoring the compound's relevance in developing new therapeutic agents (Kariyappa et al., 2016). Furthermore, derivatives such as 4-hydroxycoumarin have been investigated for their growth-regulating activity on plants, indicating its utility in agricultural research (Stanchev et al., 2010).
properties
IUPAC Name |
ethyl 4-(2-methylphenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNACRPTDXLMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612438 | |
Record name | Ethyl 4-(2-methylphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methylphenyl)-3-oxobutanoate | |
CAS RN |
63968-26-3 | |
Record name | Ethyl 4-(2-methylphenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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